molecular formula C16H13Cl2NO3 B5795308 3,4-dichlorobenzyl N-benzoylglycinate

3,4-dichlorobenzyl N-benzoylglycinate

Cat. No.: B5795308
M. Wt: 338.2 g/mol
InChI Key: VDHNZCQSNYCRQE-UHFFFAOYSA-N
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Description

3,4-Dichlorobenzyl N-benzoylglycinate is a synthetic ester derivative combining a 3,4-dichlorobenzyl group with N-benzoylglycine. The dichlorobenzyl moiety is known for its lipophilicity and stability, making it a common intermediate in pharmaceuticals and agrochemicals . The N-benzoylglycinate group likely enhances solubility in polar solvents and modulates biological activity, distinguishing it from simpler halide derivatives.

Properties

IUPAC Name

(3,4-dichlorophenyl)methyl 2-benzamidoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2NO3/c17-13-7-6-11(8-14(13)18)10-22-15(20)9-19-16(21)12-4-2-1-3-5-12/h1-8H,9-10H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDHNZCQSNYCRQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)OCC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares 3,4-dichlorobenzyl N-benzoylglycinate with key analogs based on available evidence:

Compound Name Molecular Formula CAS RN Physical Properties Key Functional Groups
3,4-Dichlorobenzyl chloride C₇H₅Cl₃ 102-47-6 Density: 1.41 g/cm³ (liquid) Benzyl chloride
3,4-Dichlorobenzyl bromide C₇H₅BrCl₂ 18880-04-1 Boiling point: 116–119°C (1 mmHg) Benzyl bromide
3,4-Dichloro-N-(3-chlorophenyl)benzamide C₁₃H₈Cl₃NO 2448-03-5 Solid (exact mp unspecified) Benzamide
Caffeic acid (3,4-dihydroxybenzeneacrylic acid) C₉H₈O₄ 331-39-5 Yellow crystals Dihydroxy, acrylate
This compound (Inferred) C₁₆H₁₂Cl₂NO₃ N/A Likely solid with moderate solubility Ester, benzoylglycine

Key Observations :

  • Reactivity : Halides (Cl, Br) are highly reactive in nucleophilic substitution, whereas the ester group in the target compound is less reactive, favoring stability in biological systems .
  • Solubility : The dichlorobenzyl group increases lipophilicity, but the N-benzoylglycinate moiety may enhance aqueous solubility compared to halides, similar to caffeic acid’s polar hydroxyl groups .
  • Thermal Stability : Bromides and chlorides exhibit volatility (e.g., 3,4-dichlorobenzyl bromide’s low boiling point), while esters like the target compound are likely more thermally stable .

Research Trends and Market Outlook

The 3,4-dichlorobenzyl chloride market is projected to grow at 5.2% CAGR (2024–2030), driven by pharmaceutical R&D . Structural derivatives like this compound may follow this trend, particularly in niche applications requiring tailored solubility and bioactivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3,4-dichlorobenzyl N-benzoylglycinate
Reactant of Route 2
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3,4-dichlorobenzyl N-benzoylglycinate

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